{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol
Description
1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol: is a chemical compound that features a thiophene ring attached to a pyrrolidinyl group with a hydroxymethyl substituent
Properties
IUPAC Name |
[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-7-9-1-3-11(5-9)6-10-2-4-13-8-10/h2,4,8-9,12H,1,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVTZZSMUDQTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Reduction of Thiophene Derivatives: : Starting with thiophene-3-carbaldehyde, the compound can be reduced using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.
Nucleophilic Substitution: : Reacting thiophene-3-methyl chloride with pyrrolidin-3-ylmethanol under nucleophilic substitution conditions.
Ring-Closing Metathesis: : Using ring-closing metathesis reactions to form the pyrrolidinyl ring from suitable precursors.
Industrial Production Methods
In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: : The thiophene ring can undergo reduction reactions to form thiophene derivatives with different functional groups.
Substitution: : Nucleophilic substitution reactions can be performed on the pyrrolidinyl ring to introduce various substituents.
Common Reagents and Conditions
Oxidation: : KMnO4, Na2Cr2O7, and H2O2 are commonly used oxidizing agents.
Reduction: : NaBH4, LiAlH4, and catalytic hydrogenation are typical reducing agents.
Substitution: : Alkyl halides, amines, and alcohols are common nucleophiles used in substitution reactions.
Major Products Formed
Oxidation: : Thiophene-3-carboxylic acid
Reduction: : Thiophene-3-methylamine
Substitution: : Various substituted pyrrolidinyl derivatives
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or as a precursor for bioactive molecules.
Industry: : Use in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol: is unique due to its specific structural features, such as the presence of the thiophene ring and the hydroxymethyl group. Similar compounds include:
1-[(Thiophen-2-yl)methyl]pyrrolidin-3-yl}methanol: : Similar structure but with a different position of the thiophene ring.
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one: : Contains a pyrrolidinyl group and a thiophene ring but with a different functional group.
These compounds may exhibit similar properties but differ in their biological and chemical activities due to variations in their molecular structures.
Biological Activity
The compound {1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a thiophen-3-ylmethyl substituent and a hydroxymethyl group. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H13NOS |
| Molecular Weight | 199.28 g/mol |
| CAS Number | 1248389-97-0 |
Antimicrobial Properties
Recent studies have indicated that compounds containing thiophene and pyrrolidine moieties exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown promising results against various bacterial strains, including drug-resistant tuberculosis (TB) strains.
In a study focusing on thiophene derivatives, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.02 μg/mL against drug-susceptible Mycobacterium tuberculosis strains . This suggests that the compound could be effective in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that compounds with similar structural features can induce apoptosis in cancer cells. For example, studies have shown that certain thiophene derivatives inhibit cell proliferation in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
- Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress within cells, leading to cell death in pathogens or cancer cells.
Study 1: Antimycobacterial Activity
A recent investigation assessed the antimycobacterial activity of thiophene-containing compounds, revealing that derivatives exhibited potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. The study highlighted the importance of structural modifications in enhancing efficacy .
Study 2: Anticancer Efficacy
Another study evaluated the anticancer properties of pyrrolidine derivatives, demonstrating that certain compounds induced apoptosis in human cancer cell lines through caspase activation and mitochondrial dysfunction . The findings support the potential use of this compound in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
